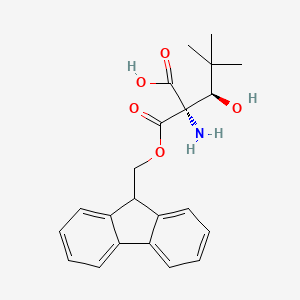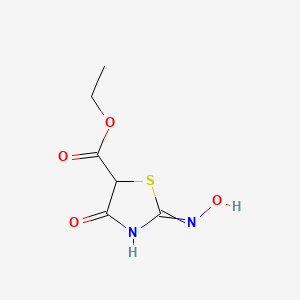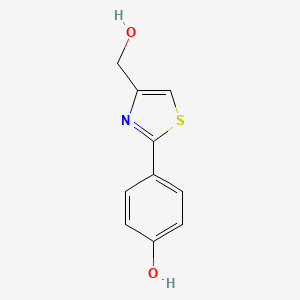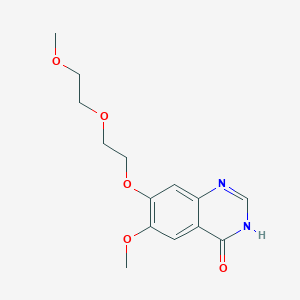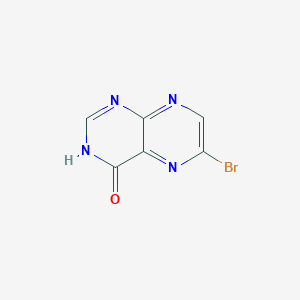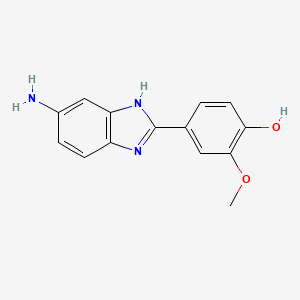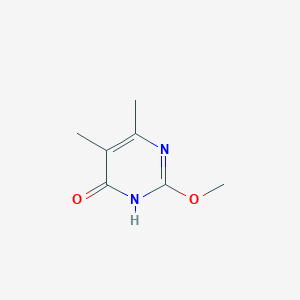![molecular formula C7H7N3O B1497311 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 189116-35-6](/img/structure/B1497311.png)
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound features a pyrazole ring fused to a pyrimidine ring, with a methyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or halides. The reaction conditions vary depending on the nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further modified or utilized in various applications.
Applications De Recherche Scientifique
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for the development of new chemical entities with potential biological activity.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antitumor and antimicrobial properties. These properties make it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Studies have explored their use in treating various diseases, such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects depends on its specific application. For example, in antitumor activity, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Comparaison Avec Des Composés Similaires
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one and pyrazophos. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the methyl group at the pyrazole ring enhances its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h2-4H,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJRGRLUNFIVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=O)NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625858 |
Source


|
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-35-6 |
Source


|
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-tert-Butyl 2-(6-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B1497228.png)



